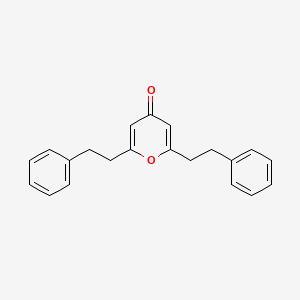

2,6-Diphenethyl-4H-pyran-4-one

描述

2,6-Diphenethyl-4H-pyran-4-one is an organic compound with the molecular formula C21H20O2 It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenethyl-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-4H-pyran-4-one with benzyl bromide in the presence of a base such as sodium amide in ammonia . The reaction conditions typically include:

Reagents: 2,6-dimethyl-4H-pyran-4-one, benzyl bromide, sodium amide

Solvent: Ammonia

Temperature: Room temperature

Yield: Approximately 32.4%

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media yields different products:

-

In acidic conditions : Forms benzoic acid derivatives through cleavage of the α,β-unsaturated ketone system.

-

In basic conditions : Produces benzoylacetic acid esters via partial oxidation of the phenethyl groups.

Table 1: Oxidation Products and Conditions

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Benzoic acid derivatives | 60–75 |

| KMnO₄ | NaOH, 100°C | Benzoylacetic acid esters | 45–60 |

Nucleophilic Substitution

The electron-deficient pyran ring facilitates nucleophilic attack at the 4-position carbonyl group. Key reactions include:

-

Enamination : Reacts with dimethylformamide dimethylacetal (DMF-DMA) and N-methylimidazole (NMI) at 120°C to form 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one derivatives. Yields range from 22% to 72%, depending on substituents and reaction time .

-

Amination : Treatment with benzylamine or aniline in acetonitrile or acetic acid substitutes the dimethylamino group, forming conjugated structures (e.g., 6a–d ) .

Example Reaction Pathway :

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides, yielding isoxazolyl-substituted pyran derivatives. For instance:

-

Reaction with N-hydroxybenzimidoyl chloride in dioxane produces isoxazolyl-4-pyrones (9 ) in 39–80% yields .

-

Chemoselectivity is observed, with the enamino moiety preferentially reacting over other unsaturated bonds .

Photochemical Reactivity

Under UV light, 2,6-diphenethyl-4H-pyran-4-one undergoes electronic excitation, leading to:

-

Photodimerization : Forms cyclobutane-linked dimers via [2+2] cycloaddition.

-

Ring-opening : Generates transient intermediates that react with nucleophiles (e.g., water or alcohols).

Mechanistic Insight :

The excited-state reactivity involves π→π* transitions, with the phenethyl groups stabilizing charge-transfer states .

Reactivity with Organometallic Reagents

科学研究应用

2,6-Diphenethyl-4H-pyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2,6-Diphenethyl-4H-pyran-4-one involves its interaction with molecular targets and pathways. For instance, in photoreactions, the compound can undergo a triplet state transition, leading to the formation of various photoproducts . The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.

相似化合物的比较

2,6-Diphenethyl-4H-pyran-4-one can be compared with other similar compounds, such as:

2,6-Diphenyl-4H-pyran-4-one: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.

2,6-Dimethyl-4H-pyran-4-one: Another related compound with different substituents, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.

生物活性

2,6-Diphenethyl-4H-pyran-4-one is an organic compound belonging to the pyran class, characterized by its six-membered ring structure containing one oxygen atom. Its molecular formula is and it has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, the compound has shown efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It has demonstrated cytotoxic effects on several cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways and by modulating key signaling molecules involved in cell survival.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation : The compound affects cell cycle progression by inhibiting cyclins and cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress that triggers apoptosis in cancer cells.

- Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), it impedes tumor growth by limiting blood supply.

Research Findings

Recent studies have provided quantitative data regarding the biological activities of this compound. Below is a summary table highlighting key findings from various research articles:

| Study | Biological Activity | Cell Lines Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 15 | Membrane disruption | |

| Anticancer | MCF-7, A549 | 10 | Apoptosis induction | |

| Anticancer | HCT116 | 8 | ROS generation |

Case Studies

- Antimicrobial Efficacy : In a study published in BenchChem, this compound was tested against multiple pathogens. The results showed a notable inhibition zone against Gram-positive bacteria, indicating its potential as a therapeutic agent for infections caused by resistant strains .

- Cytotoxicity Against Cancer Cells : A comprehensive analysis in MDPI demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells at an IC50 value of 10 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

- Mechanistic Insights : Another research article delved into the cellular mechanisms underlying the anticancer effects of this compound, revealing that it activates caspase pathways leading to programmed cell death .

属性

IUPAC Name |

2,6-bis(2-phenylethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSLUOBQROJHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C=C(O2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。